![molecular formula C15H14N2 B5763526 2-(4-methylbenzyl)-1H-benzimidazole CAS No. 108714-03-0](/img/structure/B5763526.png)
2-(4-methylbenzyl)-1H-benzimidazole
Overview
Description
2-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as timolol, and it has been studied for its pharmacological properties, including its mechanism of action and physiological effects. In
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Benzimidazole derivatives, including those related to 2-(4-methylbenzyl)-1H-benzimidazole, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For instance, certain derivatives have shown very good ABTS scavenging activities and notable DPPH scavenging activity (Menteşe, Ülker, & Kahveci, 2015).
Anticancer Studies
- Benzimidazole-based N-heterocyclic carbene (NHC) ligands have been synthesized and studied for their antibacterial and anticancer properties. For example, mononuclear silver(I) complexes of these ligands have demonstrated higher activity against colorectal cancer cell lines (Haque et al., 2015).
Fluorescence and Solvatochromism Studies
- The fluorescence properties and solvatochromism of certain 2-aryl benzimidazole derivatives, including 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, have been characterized, indicating potential applications in material science and sensing technologies (Jayabharathi, Jayamoorthy, & Thanikachalam, 2013).
Corrosion Inhibition
- Benzimidazole derivatives have been theoretically studied for their potential as corrosion inhibitors, a significant application in material science and engineering. These studies often focus on properties like EHOMO, ELUMO, and energy gap to determine their effectiveness as inhibitors (Obot & Obi-Egbedi, 2010).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of benzimidazole have been optimized for inhibiting HIV-1 reverse transcriptase, demonstrating efficacy against both the wild type virus and clinically observed mutants. This shows their potential in antiviral drug development (Morningstar et al., 2007).
Enterovirus Replication Inhibition
- Certain benzimidazole derivatives, like TBZE-029, have been identified as inhibitors of enterovirus replication, signifying their potential in treating viral infections (De Palma et al., 2008).
DNA Topoisomerase Inhibition
- Some benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, indicating their possible use in cancer therapy (Alpan, Gunes, & Topçu, 2007).
Agricultural Applications
- In agriculture, derivatives of benzimidazole like carbendazim have been used in fungicide formulations. Studies include developing sustained release formulations using nanoparticles, highlighting their importance in agricultural biotechnology (Campos et al., 2015).
Metal Ion Sensing
- Benzimidazole derivatives have been applied in the development of fluorescent sensors for metal ions like Zn²⁺, demonstrating their utility in analytical chemistry (Jayabharathi, Thanikachalam, & Jayamoorthy, 2012).
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPJQXXYCPOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354408 | |
Record name | 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- | |
CAS RN |
108714-03-0 | |
Record name | 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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